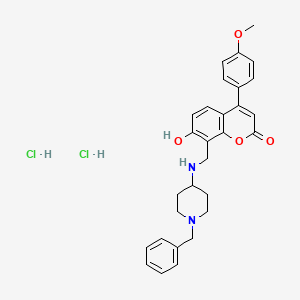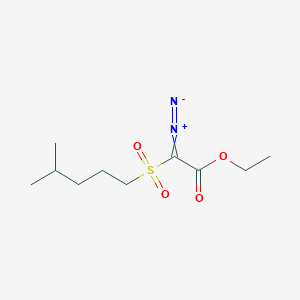
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate is a chemical compound known for its unique structure and reactivity This compound is characterized by the presence of a diazonium group, an ethoxy group, and a sulfonyl group attached to an ethenolate backbone
Méthodes De Préparation
The synthesis of 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate typically involves the reaction of an appropriate precursor with a diazotizing agent under controlled conditions. One common method involves the reaction of 1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethene with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazonium salt. The reaction is carried out at low temperatures to ensure the stability of the diazonium compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted products.
Coupling Reactions: The compound can participate in coupling reactions with aromatic compounds to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine, which can further undergo various transformations.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.
Applications De Recherche Scientifique
2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and dyes, due to its ability to form stable azo compounds.
Biological Studies: Researchers use this compound to study the effects of diazonium salts on biological systems, including their potential as antimicrobial agents.
Industrial Applications: It is employed in the production of dyes and pigments, where its reactivity and stability are advantageous.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in substitution and coupling reactions, where the diazonium group is replaced or coupled with other compounds.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate include other diazonium salts, such as:
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: This compound has a similar diazonium group but differs in the structure of the backbone and the presence of additional functional groups.
2-Diazonio-1-ethoxy-2-(4-methylphenyl)sulfonyl]ethenolate: This compound has a phenyl group instead of a pentane group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it valuable for various applications in organic synthesis and material science.
Propriétés
Numéro CAS |
921755-26-2 |
|---|---|
Formule moléculaire |
C10H18N2O4S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
ethyl 2-diazo-2-(4-methylpentylsulfonyl)acetate |
InChI |
InChI=1S/C10H18N2O4S/c1-4-16-10(13)9(12-11)17(14,15)7-5-6-8(2)3/h8H,4-7H2,1-3H3 |
Clé InChI |
JORNGWBYENUDQI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])S(=O)(=O)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B12630825.png)
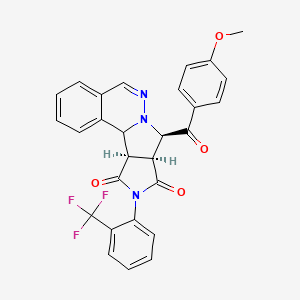
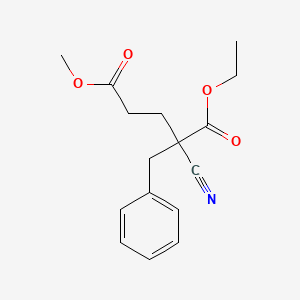
![propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12630844.png)

![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)

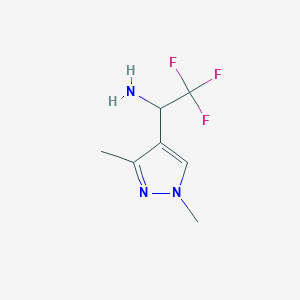
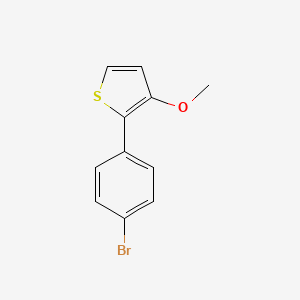
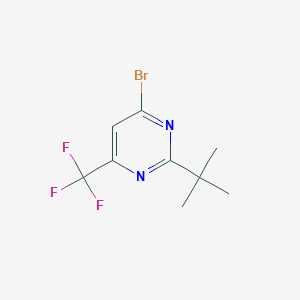
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)
